Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- is a useful research compound. Its molecular formula is Br6H2Pt and its molecular weight is 676.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Platinate(2-), hexabromo-, dihydrogen, (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Platinum compounds often target DNA in cells. They bind to the DNA and cause cross-linking, which can interfere with the cell’s ability to replicate its DNA and divide .
Mode of Action
When a platinum compound enters a cell, it can form covalent bonds with the DNA, causing the DNA strands to cross-link. This cross-linking distorts the DNA helix and can prevent normal DNA replication .
Biochemical Pathways
The cross-linking of DNA by platinum compounds can activate several biochemical pathways in the cell. These include pathways involved in DNA repair, cell cycle regulation, and apoptosis (programmed cell death) .
Pharmacokinetics
Platinum compounds are usually administered intravenously and are distributed throughout the body. They are often excreted in the urine. Factors such as the patient’s kidney function can affect the drug’s bioavailability .
Result of Action
The ultimate result of the action of platinum compounds is often cell death. By interfering with DNA replication, these drugs can prevent cells from dividing and growing. This can lead to the death of cancer cells .
Action Environment
The efficacy and stability of platinum compounds can be influenced by various environmental factors. For example, the presence of other chemicals in the cell can affect the drug’s ability to bind to DNA. Additionally, the drug’s stability can be affected by factors such as pH and temperature .
Properties
IUPAC Name |
hydron;platinum(4+);hexabromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHEFXBCNCSCK-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H2Pt |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20596-34-3 |
Source
|
Record name | Dihydrogen hexabromoplatinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020596343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Platinate(2-), hexabromo-, hydrogen (1:2), (OC-6-11)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrogen hexabromoplatinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.